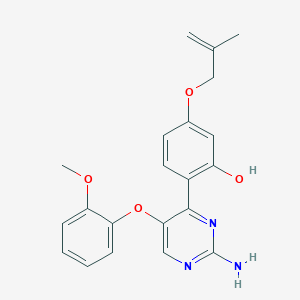
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate). It is widely used in biochemical and physiological research as a tool to study the mechanism of action of ATP-dependent enzymes and to investigate the role of ATP in various cellular processes.
Applications De Recherche Scientifique
Chemistry and Synthesis Techniques
Spin Interaction in Complexes
Research into Schiff and Mannich bases, including compounds with similar structural features to the specified chemical, has provided insights into the spin interactions within zinc complexes. These studies have implications for understanding the electronic properties of metal-organic frameworks and could contribute to the development of novel materials with specific magnetic or conductive properties (Orio et al., 2010).
Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities with the specified compound, have been investigated for their selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. This research highlights the potential of structurally related compounds in the development of new therapeutic agents (La Motta et al., 2007).
Facile Synthesis Techniques
The development of acid-catalyzed reactions for synthesizing pyrimidine derivatives offers insights into more efficient and versatile synthetic routes. These methods could facilitate the production of a wide range of compounds with potential applications in pharmaceuticals and materials science (Gazizov et al., 2015).
Biological and Pharmaceutical Applications
Antifungal Properties
Research on derivatives of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine, which bear structural resemblance to the specified compound, has demonstrated antifungal effects against significant types of fungi. This suggests potential applications of structurally similar compounds in developing new antifungal agents (Jafar et al., 2017).
Phenolic Structure-Activity Relationship in Cancer Research
Studies on the SAR of phenolics for the formation of harmful compounds during food preparation offer a foundation for understanding how structural features of phenolic compounds, including those similar to the specified chemical, can influence biological activity. This research may inform the development of safer food processing methods and the synthesis of beneficial dietary supplements (Hidalgo et al., 2018).
Environmental and Material Science Applications
Corrosion Inhibition
Schiff base compounds derived from vanillin, structurally related to the query chemical, have shown promising results as corrosion inhibitors. Such studies pave the way for the development of environmentally friendly corrosion protection strategies for metals (Satpati et al., 2020).
Propriétés
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)12-27-14-8-9-15(16(25)10-14)20-19(11-23-21(22)24-20)28-18-7-5-4-6-17(18)26-3/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQKOLCVHNJBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)
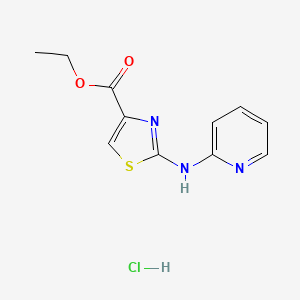
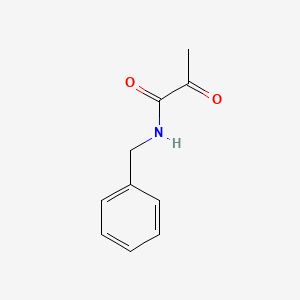
![2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole](/img/structure/B2568073.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
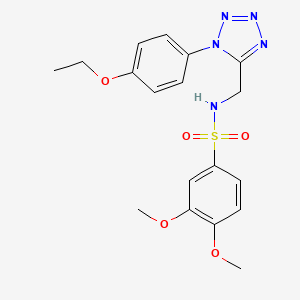
![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)
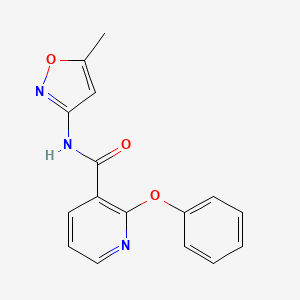

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2568087.png)
![(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid](/img/structure/B2568088.png)
